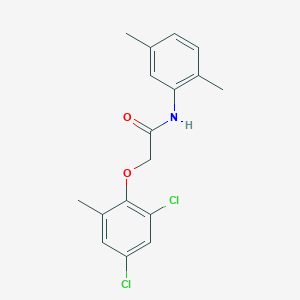![molecular formula C20H15BrN2OS B5227956 2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5227956.png)
2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. It has been reported to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and urease. Furthermore, it has been shown to possess antimicrobial, antifungal, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide involves the inhibition of various enzymes through the formation of covalent bonds with the active site of the enzyme. This leads to the disruption of the enzymatic activity, ultimately resulting in the inhibition of the biological process.
Biochemical and Physiological Effects:
2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of several microorganisms, including bacteria and fungi. Furthermore, it has been reported to possess anticancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is its potent inhibitory activity against various enzymes, making it a valuable tool for studying enzyme kinetics and inhibition. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide. One of the areas of interest is its potential applications in drug discovery, particularly in the development of enzyme inhibitors for the treatment of various diseases. Furthermore, further studies are needed to explore the mechanism of action and the biochemical and physiological effects of this compound. Additionally, there is a need for the development of more efficient synthesis methods and purification techniques for this compound.
Conclusion:
In conclusion, 2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is a valuable compound with a wide range of potential applications in various fields. Its potent inhibitory activity against various enzymes makes it a valuable tool for studying enzyme kinetics and inhibition. Further research is needed to explore its potential applications in drug discovery and to elucidate its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide involves the reaction of 2-bromo-N-(thiophen-2-yl)benzamide with 1,2-dihydro-5-acenaphthylenamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
2-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c21-16-7-2-1-5-14(16)19(24)23-20(25)22-17-11-10-13-9-8-12-4-3-6-15(17)18(12)13/h1-7,10-11H,8-9H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSOEOMGMDWJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5227873.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5227888.png)
![N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5227896.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5227902.png)
![3-(4-fluorophenyl)-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227903.png)
![N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5227907.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5227920.png)
![N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide](/img/structure/B5227929.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5227948.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5227968.png)